molecular formula C14H18BrNO4 B12075896 Methyl 3-bromo-5-(((tert-butoxycarbonyl)amino)methyl)benzoate

Methyl 3-bromo-5-(((tert-butoxycarbonyl)amino)methyl)benzoate

Cat. No.: B12075896
M. Wt: 344.20 g/mol
InChI Key: KWPINJOXOQPCQM-UHFFFAOYSA-N
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Description

Methyl 3-bromo-5-(((tert-butoxycarbonyl)amino)methyl)benzoate is a benzoate ester derivative featuring a bromine atom at the 3-position and a tert-butoxycarbonyl (Boc)-protected aminomethyl group at the 5-position of the aromatic ring. This compound is likely utilized as an intermediate in pharmaceutical or agrochemical synthesis, leveraging its dual functionality .

Properties

Molecular Formula

C14H18BrNO4

Molecular Weight

344.20 g/mol

IUPAC Name

methyl 3-bromo-5-[[(2-methylpropan-2-yl)oxycarbonylamino]methyl]benzoate

InChI

InChI=1S/C14H18BrNO4/c1-14(2,3)20-13(18)16-8-9-5-10(12(17)19-4)7-11(15)6-9/h5-7H,8H2,1-4H3,(H,16,18)

InChI Key

KWPINJOXOQPCQM-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)NCC1=CC(=CC(=C1)Br)C(=O)OC

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

One common method involves the use of N-bromosuccinimide (NBS) for the bromination step, which is carried out under radical conditions . The Boc-protected amino group can be introduced using tert-butyl chloroformate (Boc-Cl) in the presence of a base such as triethylamine .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

Methyl 3-bromo-5-(((tert-butoxycarbonyl)amino)methyl)benzoate can undergo various chemical reactions, including:

    Nucleophilic Substitution: The bromine atom can be replaced by nucleophiles such as amines, thiols, or alkoxides.

    Deprotection: The Boc group can be removed under acidic conditions to yield the free amine.

    Ester Hydrolysis: The methyl ester group can be hydrolyzed to the corresponding carboxylic acid under basic or acidic conditions.

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents such as sodium azide (NaN3) or potassium thiolate (KSR) can be used.

    Deprotection: Trifluoroacetic acid (TFA) is commonly used for Boc deprotection.

    Ester Hydrolysis: Sodium hydroxide (NaOH) or hydrochloric acid (HCl) can be employed.

Major Products

    Nucleophilic Substitution: Products depend on the nucleophile used, such as azides, thiols, or ethers.

    Deprotection: The free amine derivative.

    Ester Hydrolysis: The corresponding carboxylic acid.

Scientific Research Applications

Methyl 3-bromo-5-(((tert-butoxycarbonyl)amino)methyl)benzoate is utilized in various scientific research applications:

Mechanism of Action

The mechanism of action of Methyl 3-bromo-5-(((tert-butoxycarbonyl)amino)methyl)benzoate depends on its use and the context of its applicationThe Boc-protected amino group provides a handle for further functionalization, while the bromine atom allows for selective substitution reactions .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural and Functional Group Analysis

The compound’s structural analogs differ in substituent types, positions, and molecular properties. Key comparisons include:

Methyl 3-bromo-5-(cyclopropanesulfonamido)benzoate
  • Molecular Formula: C₁₁H₁₂BrNO₄S
  • Molecular Weight : 334.20
  • Substituents : Bromine (3-position), cyclopropanesulfonamido (5-position).
  • The absence of a Boc group simplifies deprotection steps but limits amine-directed reactivity .
Methyl 3-(tert-butoxycarbonyl(methyl)amino)benzoate (QV-0435)
  • Molecular Formula: C₁₄H₁₈NO₄
  • Molecular Weight : 264.30
  • Substituents: Boc-protected methylamino group (3-position).
  • Key Features: The methylamino-Boc group at the 3-position reduces steric hindrance compared to the 5-position aminomethyl-Boc in the target compound. The absence of bromine limits its utility in cross-coupling reactions .
Methyl 4-(tert-butoxycarbonyl(methyl)amino)benzoate (QM-3802)
  • Molecular Formula: C₁₄H₁₈NO₄
  • Molecular Weight : 264.30
  • Substituents: Boc-protected methylamino group (4-position).
  • Like QV-0435, it lacks bromine, limiting its role in metal-catalyzed reactions .
Methyl 3-bromo-2-chloro-5-(trifluoromethoxy)benzoate
  • Molecular Formula : C₉H₅BrClF₃O₃
  • Molecular Weight : 358.49
  • Substituents : Bromine (3-position), chlorine (2-position), trifluoromethoxy (5-position).
  • Key Features : The trifluoromethoxy group enhances lipophilicity, while multiple halogens (Br, Cl) enable sequential functionalization. However, the lack of a Boc-amine limits its use in amine-protection strategies .

Comparative Data Table

Compound Name Molecular Formula Molecular Weight Substituents (Position) Key Features
Target Compound C₁₄H₁₇BrNO₄ 358.20 Br (3), Boc-aminomethyl (5) Dual functionality: Bromine for coupling, Boc for amine protection.
Methyl 3-bromo-5-(cyclopropanesulfonamido)benzoate C₁₁H₁₂BrNO₄S 334.20 Br (3), cyclopropanesulfonamido (5) Polar sulfonamide group; no Boc protection.
QV-0435 C₁₄H₁₈NO₄ 264.30 Boc-methylamino (3) 3-position substitution; lacks bromine.
QM-3802 C₁₄H₁₈NO₄ 264.30 Boc-methylamino (4) Para-substitution; electronic effects differ.
Methyl 3-bromo-2-chloro-5-(trifluoromethoxy)benzoate C₉H₅BrClF₃O₃ 358.49 Br (3), Cl (2), OCF₃ (5) Multi-halogenated; high lipophilicity.

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